4-Chloro-3-(3-chlorophenyl)-5,6Hpyradazin-6-one
Overview
Description
4-Chloro-3-(3-chlorophenyl)-5,6Hpyradazin-6-one is a heterocyclic compound that features a pyridazine ring substituted with chloro and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-chlorophenyl)-5,6Hpyradazin-6-one typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3-chlorophenyl)-5,6Hpyradazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-chlorophenyl)-5,6Hpyradazin-6-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chloro and chlorophenyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(3-chlorophenyl)pyridazine
- 3-(3-Chlorophenyl)-5,6Hpyradazin-6-one
- 4-Chloro-5,6Hpyradazin-6-one
Uniqueness
4-Chloro-3-(3-chlorophenyl)-5,6Hpyradazin-6-one is unique due to the specific substitution pattern on the pyridazine ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and chlorophenyl groups can enhance its interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-3-(3-chlorophenyl)-3H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-3-1-2-6(4-7)10-8(12)5-9(15)13-14-10/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFNIHFALMDKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(=CC(=O)N=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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